IbrutinibM34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IbrutinibM34 is a small molecule drug that acts as an irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway, which is often aberrantly active in B-cell cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IbrutinibM34 involves several key steps, including the formation of a pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of various functional groups. The process typically begins with the preparation of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, which is then coupled with a piperidine derivative under specific reaction conditions . The final product is obtained through purification and crystallization techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chromatographic and spectrophotometric methods for quantification and quality control . Solvates and amorphous solid dispersions are also prepared to improve the solubility and dissolution of the compound .
Chemical Reactions Analysis
Types of Reactions
IbrutinibM34 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications and improved pharmacokinetic properties .
Scientific Research Applications
IbrutinibM34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying covalent inhibitors and their interactions with target proteins.
Biology: Investigated for its effects on B-cell receptor signaling and immune cell modulation.
Medicine: Approved for the treatment of B-cell malignancies and chronic graft-versus-host disease.
Mechanism of Action
IbrutinibM34 exerts its effects by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding leads to sustained inhibition of BTK enzymatic activity, thereby disrupting the B-cell receptor signaling pathway . The inhibition of BTK prevents the proliferation and survival of malignant B cells, making this compound effective in treating B-cell cancers .
Comparison with Similar Compounds
Similar Compounds
Acalabrutinib: Another BTK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Zanubrutinib: A more selective BTK inhibitor with fewer off-target effects.
Uniqueness of IbrutinibM34
This compound is unique due to its high potency and irreversible binding to BTK, which results in prolonged inhibition of the target enzyme. This makes it particularly effective in treating B-cell malignancies compared to other similar compounds .
Properties
Molecular Formula |
C25H26N6O3 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-hydroxypentyl]prop-2-enamide |
InChI |
InChI=1S/C25H26N6O3/c1-2-21(33)27-15-18(7-6-14-32)31-25-22(24(26)28-16-29-25)23(30-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,32H,1,6-7,14-15H2,(H,27,33)(H2,26,28,29) |
InChI Key |
IFSZBDPQFKDONK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC(CCCO)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.